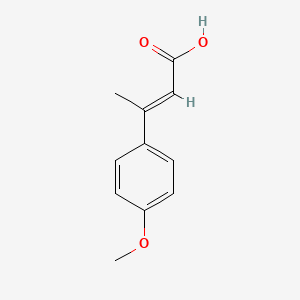

(~{e})-3-(4-Methoxyphenyl)but-2-Enoic Acid

Vue d'ensemble

Description

The compound “(~{e})-3-(4-Methoxyphenyl)but-2-Enoic Acid” is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with methoxy groups and enoic acid functionalities, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

In the first paper, a related compound, L-2-Amino-4-methoxy-cis-but-3-enoic acid, was synthesized and evaluated for its inhibitory effects on ATP: L-methionine adenosyltransferase isozymes. The synthesis details are not provided, but the compound's potent inhibitory activity suggests a specific and effective synthetic route must have been employed to achieve the desired stereochemistry and functional groups .

Molecular Structure Analysis

The second and third papers provide detailed molecular structure analyses of compounds with similar functional groups. The second paper discusses the crystal structure and theoretical calculations of a compound with NLO activity, which includes methoxy and enoic acid functionalities . The third paper also examines a similar compound, providing insights into the crystal structure and stabilization through various intramolecular and intermolecular interactions . These analyses suggest that the methoxy group and the enoic acid moiety play significant roles in the stabilization of the molecular structure.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of “this compound,” they do provide information on the reactivity of similar compounds. The presence of the enoic acid group indicates potential for participation in various chemical reactions, such as addition reactions due to the electron-rich double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” are discussed in the second and third papers. The NLO activity, crystal structure, and vibrational frequencies of these compounds are investigated, revealing the influence of the methoxy group on the physical properties and the potential for significant NLO activity . The detailed vibrational assignments and the analysis of intermolecular interactions provide a comprehensive understanding of the physical properties of these compounds, which can be extrapolated to the compound of interest.

Applications De Recherche Scientifique

1. Crystallography and Molecular Structure

(E)-3-(4-Methoxyphenyl)but-2-Enoic Acid has been studied for its crystalline structure, revealing hydrogen-bonded chains and weak intermolecular interactions, which contribute to its three-dimensional network structure. This understanding is crucial in the field of crystallography and for designing materials with specific molecular arrangements (Yang et al., 2006).

2. Synthesis and Stability of Luminescent Molecular Crystals

Research has been conducted on the synthesis of highly stable luminescent molecular crystals using derivatives of (E)-3-(4-Methoxyphenyl)but-2-Enoic Acid. These crystals exhibit stable photoluminescence, making them significant for applications in materials science and photonics (Zhestkij et al., 2021).

3. Development of Biologically Active Compounds

The derivatives of (E)-3-(4-Methoxyphenyl)but-2-Enoic Acid are used as precursors in the synthesis of biologically active compounds, such as Tapentadol, an analgesic. This showcases its importance in medicinal chemistry and drug development (Rzymkowski & Piątek, 2016).

4. Antioxidant Properties

Compounds derived from (E)-3-(4-Methoxyphenyl)but-2-Enoic Acid have been isolated from plants like Lindelofia stylosa and shown to exhibit antioxidant properties. This highlights its potential in the development of natural antioxidant agents (Choudhary et al., 2008).

5. Synthesis of Enzyme Inhibitors

(E)-3-(4-Methoxyphenyl)but-2-Enoic Acid has been used in the synthesis of potent enzyme inhibitors, demonstrating its role in biochemistry and pharmaceutical research (Sufrin et al., 1982).

6. Spectroscopy and Nonlinear Optical Properties

Studies have been conducted on derivatives of (E)-3-(4-Methoxyphenyl)but-2-Enoic Acid to understand their spectroscopic characteristics and nonlinear optical properties, indicating potential applications in optics and materials science (Tamer et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-(4-methoxyphenyl)but-2-enoic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the naphthalene catabolic pathway .

Mode of Action

The compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This interaction with its target results in the conversion of HCCA to THBPA.

Biochemical Pathways

The biochemical pathway affected by this compound is the naphthalene catabolic pathway

Result of Action

The result of the compound’s action is the conversion of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This transformation is part of the naphthalene catabolic pathway .

Analyse Biochimique

Cellular Effects

Organotin compounds, which are structurally related, have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of DNA oxidative damage . It’s possible that 3-(4-methoxyphenyl)but-2-enoic acid could have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINODAYLGQWJL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)

![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)